Aphadilactone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H52O8 |

|---|---|

Molecular Weight |

660.8 g/mol |

IUPAC Name |

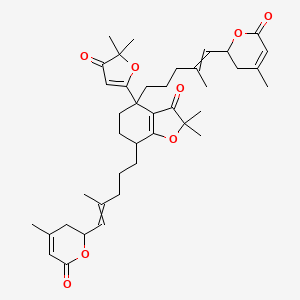

4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[4-methyl-5-(4-methyl-6-oxo-2,3-dihydropyran-2-yl)pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one |

InChI |

InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3 |

InChI Key |

ZFQFRRMVMSIOAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Aphadilactone B: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Published: December 1, 2025

Introduction

Aphadilactone B is a naturally occurring diterpenoid dimer, one of four diastereoisomers collectively known as aphadilactones, which were first isolated from the leaves of the Meliaceae plant Aphanamixis grandifolia. These compounds have garnered significant interest within the scientific community due to their novel carbon skeleton and promising biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, with a focus on the experimental protocols and quantitative data essential for further research and development.

Discovery and Source

This compound was discovered as part of a phytochemical investigation into the constituents of Aphanamixis grandifolia, a plant species found in tropical and subtropical regions. The initial impetus for the study was the ethnobotanical use of this plant family in traditional medicine, suggesting the presence of bioactive compounds. This compound, along with its diastereomers Aphadilactones A, C, and D, represents a unique class of diterpenoid dimers.

Experimental Protocols

The isolation of this compound from the leaves of Aphanamixis grandifolia involves a multi-step process of extraction and chromatographic separation. The following is a detailed protocol based on the initial discovery.

Extraction

-

Plant Material: Air-dried and powdered leaves of Aphanamixis grandifolia.

-

Solvent: The powdered leaves are subjected to exhaustive extraction with 95% aqueous ethanol (B145695) at room temperature.

-

Procedure:

-

The powdered leaves are percolated with the ethanol solution.

-

The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

-

The crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297). The Aphadilactones are primarily found in the ethyl acetate fraction.

-

Chromatographic Isolation and Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the individual aphadilactone isomers.

-

Initial Separation:

-

Technique: Silica (B1680970) gel column chromatography.

-

Elution: A gradient of petroleum ether and ethyl acetate is used as the mobile phase.

-

Fractions: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Technique: Repeated column chromatography on silica gel and Sephadex LH-20.

-

Elution (Silica Gel): A refined gradient of petroleum ether and acetone.

-

Elution (Sephadex LH-20): A mixture of dichloromethane (B109758) and methanol (B129727) (1:1).

-

-

Final Purification:

-

Technique: Preparative high-performance liquid chromatography (HPLC).

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detection is used to identify and collect the peaks corresponding to the individual aphadilactone isomers, including this compound.

-

Data Presentation

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data.

Table 1: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Complex spectrum indicative of a dimeric structure with multiple chiral centers. Specific chemical shifts and coupling constants are detailed in specialized publications. |

| ¹³C NMR | Reveals the presence of all carbon atoms in the molecule, including carbonyls, olefins, and aliphatic carbons, confirming the diterpenoid dimer skeleton. |

| Mass Spectrometry (HR-ESI-MS) | Provides the exact mass and molecular formula of the compound. |

| Circular Dichroism (CD) | Used to determine the absolute stereochemistry of the molecule by comparing experimental spectra with calculated spectra. |

Note: Detailed, specific peak assignments for NMR data are highly technical and are typically found in the primary research literature.

Table 2: Biological Activity of Aphadilactones

| Compound | DGAT-1 Inhibition (IC₅₀) | Antimalarial Activity (IC₅₀ against P. falciparum) |

| Aphadilactone A | Not reported as the most potent | 190 ± 60 nM |

| This compound | Not reported as the most potent | 1350 ± 150 nM |

| Aphadilactone C | 0.46 ± 0.09 µM (most potent) | 170 ± 10 nM |

| Aphadilactone D | Not reported as the most potent | 120 ± 50 nM |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Signaling Pathway (Hypothetical)

The primary reported biological activity of the aphadilactone class is the inhibition of Diacylglycerol O-acyltransferase-1 (DGAT-1). DGAT-1 is a key enzyme in the synthesis of triglycerides. While the precise signaling pathway interactions of this compound have not been fully elucidated, a simplified representation of its inhibitory action is presented below.

Caption: Inhibition of DGAT-1 by this compound.

Conclusion

This compound, a complex diterpenoid dimer from Aphanamixis grandifolia, presents a fascinating scaffold for further investigation. Its discovery has been made possible through a rigorous process of extraction and chromatographic separation, with its structure confirmed by a suite of spectroscopic techniques. The preliminary biological data, particularly the activity of its diastereomers against DGAT-1 and Plasmodium falciparum, underscores the potential of this class of molecules for drug discovery. This technical guide serves as a foundational resource for researchers aiming to further explore the chemical and biological properties of this compound.

Aphadilactone B from Aphanamixis grandifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aphadilactone B, a diterpenoid dimer isolated from the plant Aphanamixis grandifolia. This document collates available data on its biological activities, presents detailed experimental protocols for its study, and visualizes key experimental workflows.

Core Compound Data and Biological Activity

This compound is one of four diastereoisomeric diterpenoid dimers, designated Aphadilactones A-D, that have been isolated from Aphanamixis grandifolia. These compounds have been evaluated for their potential as both antimalarial agents and inhibitors of diacylglycerol O-acyltransferase-1 (DGAT-1).

Quantitative Biological Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Aphadilactones A-D in antimalarial and DGAT-1 inhibition assays.

| Compound | Antimalarial Activity (IC50, nM) | DGAT-1 Inhibition (IC50, µM) |

| Aphadilactone A | 190 ± 60 | > 100 |

| This compound | 1350 ± 150 | > 100 |

| Aphadilactone C | 170 ± 10 | 0.46 ± 0.09 |

| Aphadilactone D | 120 ± 50 | 1.8 ± 0.2 |

Data sourced from Liu et al., 2014.

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its biological activities. These protocols are based on established methods for the study of compounds from Aphanamixis grandifolia and related bioassays.

Isolation of this compound from Aphanamixis grandifolia

The isolation of this compound is a multi-step process involving extraction and chromatography.

-

Extraction:

-

Air-dried and powdered leaves and stems of Aphanamixis grandifolia are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction, which typically contains diterpenoids, is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

The final purification of this compound is performed by semi-preparative high-performance liquid chromatography (HPLC).

-

In Vitro Antimalarial Activity Assay

The antimalarial activity of this compound is determined against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum using the SYBR Green I-based fluorescence assay.

-

Parasite Culture:

-

P. falciparum (3D7 strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

-

Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

-

-

Drug Susceptibility Assay:

-

This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in culture medium.

-

Synchronized ring-stage parasites are incubated with the test compound in a 96-well plate for 72 hours.

-

After incubation, the plates are frozen at -80°C.

-

The plates are then thawed, and a lysis buffer containing SYBR Green I is added to each well.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

-

DGAT-1 Inhibition Assay

The inhibitory activity of this compound against human DGAT-1 is measured using a cell-free enzymatic assay.

-

Enzyme Preparation:

-

Human DGAT-1 is expressed in and purified from a suitable expression system (e.g., insect cells).

-

-

Inhibition Assay:

-

The assay is performed in a reaction buffer containing Tris-HCl, MgCl2, and bovine serum albumin (BSA).

-

The reaction mixture includes the DGAT-1 enzyme, the substrate 1,2-dioleoyl-sn-glycerol, and [14C]oleoyl-CoA.

-

This compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

-

The reaction is incubated at 37°C and then stopped by the addition of a mixture of isopropanol, heptane, and water.

-

The lipids are extracted, and the synthesized [14C]triacylglycerol is separated by thin-layer chromatography.

-

The amount of radioactivity in the triacylglycerol spot is quantified using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Experimental Workflow for Isolation and Bioactivity Screening

Caption: Workflow for the isolation and bioactivity screening of this compound.

Putative Mechanism of DGAT-1 Inhibition

While the precise binding mode of aphadilactones to DGAT-1 has not been fully elucidated, the following diagram illustrates the general mechanism of DGAT-1 inhibition.

Caption: Inhibition of triacylglycerol synthesis by targeting the DGAT-1 enzyme.

Elucidating the Uncharted Path: A Technical Overview of Aphadilactone B Biosynthesis

A Note to the Reader: As of late 2025, dedicated research on the complete biosynthetic pathway of Aphadilactone B, a complex diterpenoid isolated from Aphanamixis grandifolia, remains largely unpublished in peer-reviewed scientific literature. Consequently, this document serves as a forward-looking technical guide, postulating a probable biosynthetic route based on the well-established principles of general diterpenoid biosynthesis in plants. The experimental protocols and quantitative data presented herein are illustrative examples derived from studies of other terpenoids and should be adapted and validated for future investigations into this compound.

Introduction: The Enigmatic this compound

This compound is a structurally intricate diterpenoid natural product. Diterpenoids are a diverse class of C20 compounds derived from four isoprene (B109036) units. They exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and the generation of novel analogs with enhanced therapeutic properties. This guide provides a foundational framework for researchers embarking on the elucidation of this novel biosynthetic pathway.

Postulated Biosynthetic Pathway of this compound

The biosynthesis of diterpenoids in plants is a modular process, generally initiated in the plastids and often completed with modifications in the cytoplasm. The proposed pathway for this compound likely follows these fundamental steps, starting from central metabolism to the formation of the core diterpene skeleton, which is then further functionalized.

Module I: Formation of the Universal Diterpene Precursor, Geranylgeranyl Diphosphate (B83284) (GGPP)

All plant diterpenoids originate from the C20 precursor, geranylgeranyl diphosphate (GGPP).[1][2] GGPP is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway. This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate from primary metabolism to produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4] A GGPP synthase (GGPPS) then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to yield GGPP.

Module II: Cyclization and Formation of the Diterpene Scaffold

The remarkable structural diversity of diterpenoids arises from the activity of a class of enzymes known as diterpene synthases (diTPSs).[1] These enzymes catalyze the complex cyclization of the linear GGPP molecule into various cyclic hydrocarbon backbones. For a complex molecule like this compound, this is likely a multi-step process involving one or more diTPSs. The initial cyclization would form a characteristic polycyclic intermediate, which would define the core stereochemistry of the final molecule.

Module III: Post-Cyclization Modifications

Following the formation of the hydrocarbon scaffold, a series of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and various transferases, would decorate the core structure. These modifications, including hydroxylations, oxidations, and the formation of lactone rings, are responsible for the final, biologically active structure of this compound. The intricate pattern of oxygenation and the presence of lactone moieties in this compound suggest the involvement of a suite of highly specific CYP450s and potentially other oxidoreductases.

Below is a generalized diagram illustrating the postulated biosynthetic pathway leading to a diterpenoid lactone like this compound.

Caption: Postulated biosynthetic pathway for this compound.

Illustrative Experimental Protocols

Elucidating the biosynthetic pathway of a novel natural product like this compound requires a multi-faceted approach, combining transcriptomics, heterologous expression, and in vitro enzymatic assays.

Identification of Candidate Genes via Transcriptome Analysis

This protocol outlines a general workflow for identifying candidate genes involved in this compound biosynthesis from Aphanamixis grandifolia.

Caption: Workflow for biosynthetic gene discovery.

Protocol:

-

Tissue Collection and Metabolite Profiling: Collect different tissues (e.g., young leaves, mature leaves, stems, roots) from Aphanamixis grandifolia. Quantify this compound levels in each tissue type using LC-MS to identify tissues with high accumulation.

-

RNA Extraction and Sequencing: Extract total RNA from high- and low-producing tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome and perform differential gene expression analysis to identify genes that are significantly upregulated in the high-producing tissues.

-

Candidate Gene Selection: Annotate the differentially expressed genes. Select candidate genes encoding enzymes typically involved in terpenoid biosynthesis, such as diTPSs and CYP450s, for further characterization.

Functional Characterization of Candidate Enzymes

a) Heterologous Expression in Nicotiana benthamiana

-

Clone the full-length cDNA of candidate genes into a plant expression vector.

-

Infiltrate Agrobacterium tumefaciens carrying the expression constructs into the leaves of N. benthamiana.

-

Co-express candidate diTPSs with a GGPPS to ensure precursor availability. For CYP450s, co-express them with the diTPS that produces their putative substrate.

-

After 5-7 days, harvest the infiltrated leaves and extract the metabolites.

-

Analyze the extracts by LC-MS or GC-MS to identify the enzymatic products.

b) In Vitro Enzyme Assays

-

Express and purify recombinant candidate enzymes (e.g., from E. coli or yeast).

-

For a diTPS assay, incubate the purified enzyme with GGPP in a suitable buffer.

-

For a CYP450 assay, incubate the purified enzyme (often as microsomes) with the diterpene substrate produced by the diTPS, in the presence of a cytochrome P450 reductase and NADPH.

-

Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analyze the products by GC-MS or LC-MS to determine the enzyme's function.

Quantitative Data Presentation (Illustrative)

As no quantitative data for this compound biosynthesis is currently available, the following tables are templates that researchers can use to structure their findings.

Table 1: Illustrative Kinetic Parameters of a Diterpene Synthase

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Ag-diTPS1 | GGPP | 5.2 ± 0.8 | 0.15 ± 0.02 | 2.9 x 104 |

| Ag-diTPS2 | GGPP | 12.5 ± 1.5 | 0.08 ± 0.01 | 6.4 x 103 |

Table 2: Illustrative Relative Gene Expression Levels in A. grandifolia

| Gene | Tissue | Relative Expression (vs. Root) |

| Ag-GGPPS | Young Leaves | 15.3 ± 2.1 |

| Mature Leaves | 8.7 ± 1.5 | |

| Ag-diTPS1 | Young Leaves | 25.6 ± 3.4 |

| Mature Leaves | 12.1 ± 2.2 | |

| Ag-CYP450-1 | Young Leaves | 30.1 ± 4.0 |

| Mature Leaves | 18.5 ± 2.9 |

Conclusion and Future Perspectives

The biosynthesis of this compound represents an exciting and unexplored area of natural product chemistry. The strategies and hypothetical frameworks outlined in this guide provide a robust starting point for its elucidation. Future research should focus on:

-

Genome and Transcriptome Sequencing: Generating high-quality genomic and transcriptomic data from Aphanamixis grandifolia is the essential first step.

-

Functional Genomics: Systematically characterizing the roles of candidate genes through heterologous expression and in vitro assays will be key to piecing together the pathway.

-

Synthetic Biology: Once elucidated, the pathway can be reconstituted in a microbial host, such as Saccharomyces cerevisiae or Escherichia coli, to enable sustainable production of this compound and its derivatives.

The journey to unraveling the biosynthesis of this complex diterpenoid will undoubtedly reveal novel enzymatic functions and provide new tools for metabolic engineering and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Aphadilactone B

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive overview of the known physical, chemical, and biological properties of Aphadilactone B. Due to the limited availability of public research on this specific compound, this guide also incorporates general principles and methodologies relevant to the study of similar natural products, offering a framework for future investigation.

Physicochemical Properties

To date, detailed experimental data on the physicochemical properties of this compound remains largely unavailable in peer-reviewed literature. The fundamental molecular details are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄₀H₅₂O₈ | [1] |

| Molecular Weight | 660.84 g/mol | [1] |

| Canonical SMILES | CC1=CC[C@H]2C--INVALID-LINK--(C(OC4(C)C)=CC4=O)CC[C@H]2OC(C)(C)C1=O | [1] |

Note on Further Research: Experimental determination of properties such as melting point, boiling point, density, and solubility in various solvents is crucial for the practical application of this compound in research and development. Standard analytical techniques, including differential scanning calorimetry (DSC) for melting point and gravimetric analysis for solubility, would be appropriate.

Spectroscopic Data

Detailed spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, are not currently available in public databases. Such data is essential for the structural confirmation and quality control of the compound.

Hypothetical Experimental Workflow for Spectroscopic Analysis:

The following diagram outlines a typical workflow for obtaining and analyzing spectroscopic data for a novel natural product like this compound.

Caption: A generalized workflow for the isolation and structural elucidation of a natural product.

Biological Activity and Mechanism of Action

Specific biological activities and the mechanism of action for this compound have not been reported in the scientific literature. As a diterpenoid lactone, it may possess biological activities similar to other compounds in this class, which have been reported to exhibit a range of effects including anti-inflammatory, antimicrobial, and cytotoxic activities.

Proposed Experimental Approach for Biological Screening:

To elucidate the biological potential of this compound, a tiered screening approach is recommended.

Caption: A hierarchical approach to screen for and characterize the biological activity of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available. The following are generalized protocols that could be adapted for the study of this compound.

General Protocol for Isolation from Aphanamixis grandifolia

-

Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extracts are fractionated using techniques like column chromatography over silica (B1680970) gel or Sephadex.

-

Purification: Active fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

General Protocol for Cytotoxicity (MTT) Assay

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a structurally intriguing natural product with currently uncharacterized physical, chemical, and biological properties. This guide highlights the significant knowledge gaps and proposes established methodologies to systematically investigate this compound. Future research should focus on obtaining a pure sample of this compound to perform detailed spectroscopic analysis, determine its physicochemical properties, and screen for a wide range of biological activities. Such studies are essential to unlock the potential of this compound for applications in research and drug development.

References

Aphadilactone B CAS number and molecular formula

For Immediate Release

This technical guide serves as a core resource for researchers, scientists, and professionals in drug development interested in the natural compound Aphadilactone B. This document provides the fundamental molecular details of this compound and summarizes the current landscape of scientific inquiry into this compound.

Core Molecular Identifiers

A crucial starting point for any scientific investigation is the precise identification of the compound . This compound is cataloged and identified by the following key metrics:

| Identifier | Value | Citation |

| CAS Number | 1522004-68-7 | [1] |

| Molecular Formula | C40H52O8 | [2][3] |

Natural Source

This compound has been identified as a diterpenoid.[4] It is a natural product that can be isolated from the leaves of the plant Aphanamixis grandifolia.

Biological Activity and Toxicological Profile

As of the latest literature review, there is no publicly available scientific data on the biological activity, pharmacological properties, or toxicological profile of this compound. Extensive searches of chemical and biological databases have not yielded any studies detailing its mechanism of action, potential therapeutic effects, or adverse effects.

Experimental Protocols and Methodologies

Consistent with the lack of data on its biological activity, there are currently no published experimental protocols detailing the use of this compound in biological assays or preclinical studies. Methodologies for its isolation from its natural source may be available within specialized publications but are not widely documented in general scientific literature.

Signaling Pathways and Mechanisms of Action

There is no information available regarding the signaling pathways modulated by this compound or its specific molecular targets. Consequently, no signaling pathway diagrams or experimental workflow visualizations can be generated at this time.

Future Research Directions

The absence of biological data for this compound presents a significant opportunity for novel research. The initial steps for investigating this compound would involve:

-

Isolation and Purification: Development of robust and scalable methods for isolating this compound from Aphanamixis grandifolia.

-

Structural Elucidation: Confirmation of its chemical structure using modern analytical techniques such as NMR spectroscopy and mass spectrometry.

-

In Vitro Screening: A broad-based screening of this compound against various cell lines (e.g., cancer cell lines, immune cells) and molecular targets (e.g., enzymes, receptors) to identify potential biological activities.

-

Toxicology Assessment: Initial in vitro and in vivo studies to determine the cytotoxicity and overall toxicity profile of the compound.

As research into this compound progresses, this technical guide will be updated to incorporate new findings, including quantitative data, detailed experimental protocols, and visual representations of its biological mechanisms. For now, this document serves to establish the foundational knowledge of this natural product and to highlight the nascent stage of its scientific exploration.

References

- 1. Uncargenin C | CAS:152243-70-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. SAR405 | CAS:1523406-39-4 | Selective ATP-competitive inhibitor of Vps34 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Aphidicolin: A Technical Guide on Natural Abundance, Yield, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphidicolin (B1665134) is a tetracyclic diterpenoid antibiotic renowned for its potent and specific inhibition of eukaryotic DNA polymerase α.[1][2] This property has established it as a crucial tool in cell biology for synchronizing cell cultures at the G1/S phase boundary and as a subject of interest in antiviral and anticancer research.[1] Initially thought to be "Aphadilactone B," it is highly probable that the intended compound of interest is Aphidicolin due to the lack of scientific literature on the former and the extensive research available on the latter. This technical guide provides a comprehensive overview of Aphidicolin's natural abundance, extraction yields, detailed experimental protocols for its isolation, and an examination of its key signaling pathways.

Natural Abundance and Yield of Aphidicolin

Aphidicolin is a secondary metabolite produced by several species of fungi. The primary and most well-documented sources are Cephalosporium aphidicola and various species of Nigrospora.[3][4] The natural abundance and yield of Aphidicolin can vary significantly based on the fungal strain, culture conditions (media composition, pH, temperature, aeration), and fermentation time. While precise, standardized yields are not consistently reported across the literature, this section provides an overview of the available quantitative data.

| Parameter | Source Organism | Reported Yield/Abundance | Notes |

| Natural Occurrence | Cephalosporium aphidicola | Major diterpenoid metabolite | The primary and original source of Aphidicolin. |

| Natural Occurrence | Nigrospora oryzae | Producer of Aphidicolin | Another significant fungal source. |

| Natural Occurrence | Nigrospora sphaerica | Producer of Aphidicolin | Identified as a prolific producer. |

| Biosynthetic Production | Aspergillus oryzae (Recombinant) | Successful heterologous expression | The entire biosynthetic gene cluster has been expressed in this host, leading to Aphidicolin production. |

It is important to note that the yields of secondary metabolites like Aphidicolin are often subject to strain improvement and fermentation optimization, and thus, values can differ substantially between research groups and production facilities.

Experimental Protocols

The isolation and purification of Aphidicolin from fungal cultures involve standard natural product chemistry techniques. The following is a generalized protocol adaptable for both Cephalosporium aphidicola and Nigrospora species.

I. Fungal Fermentation

-

Culture Initiation : Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a custom fermentation medium) with a spore suspension or mycelial fragments of the Aphidicolin-producing fungus.

-

Incubation : Grow the culture in shake flasks or a fermenter at 25-28°C for 14-21 days. Optimal fermentation time should be determined empirically by monitoring Aphidicolin production via analytical techniques like HPLC.

II. Extraction of Aphidicolin

-

Mycelial Separation : Separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.

-

Solvent Extraction :

-

Broth Extraction : Extract the filtered broth 2-3 times with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Mycelial Extraction : Homogenize the mycelial mass in a blender with a solvent like methanol (B129727) or acetone. Filter the homogenate and concentrate the filtrate under reduced pressure.

-

-

Concentration : Combine all organic extracts and evaporate the solvent using a rotary evaporator to yield a crude extract.

III. Purification of Aphidicolin

-

Solvent Partitioning : Dissolve the crude extract in a biphasic solvent system (e.g., methanol-water and hexane) to remove nonpolar impurities like lipids. The more polar Aphidicolin will remain in the methanolic layer.

-

Chromatography :

-

Silica (B1680970) Gel Column Chromatography : Subject the polar fraction to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, from hexane (B92381) to ethyl acetate, and then to methanol.

-

Fraction Analysis : Monitor the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing Aphidicolin.

-

Further Purification : Pool the Aphidicolin-rich fractions and subject them to further purification steps like preparative HPLC or recrystallization to obtain pure Aphidicolin.

-

Biological Activity and Signaling Pathways

Aphidicolin's primary mechanism of action is the reversible inhibition of DNA polymerase α in eukaryotes. It achieves this by competing with dCTP for binding to the DNA polymerase-DNA complex. This inhibition of DNA replication leads to cell cycle arrest at the G1/S transition phase.

Recent studies have elucidated that Aphidicolin can induce apoptosis in certain cancer cell lines through the p53-GADD45β pathway. It has also been shown to decrease the phosphorylation of Akt, a key protein in cell survival signaling.

Signaling Pathway of Aphidicolin-Induced Cell Proliferation Inhibition

The following diagram illustrates the proposed signaling pathway through which Aphidicolin inhibits cell proliferation.

Experimental Workflow for Aphidicolin Isolation

The logical flow of isolating Aphidicolin from a fungal source is depicted in the following workflow diagram.

References

- 1. Structural basis for inhibition of DNA replication by aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of DNA polymerase alpha inhibition by aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral Effects of Aphidicolin, a New Antibiotic Produced by Cephalosporium aphidicola - PMC [pmc.ncbi.nlm.nih.gov]

- 4. astralscientific.com.au [astralscientific.com.au]

Methodological & Application

Application Notes and Protocols for the Evaluation of Aphadilactone B as a Diacylglycerol O-acyltransferase 1 (DGAT-1) Inhibitor

Disclaimer: Information regarding the specific inhibitory activity of Aphadilactone B on Diacylglycerol O-acyltransferase 1 (DGAT-1) is not available in the public domain as of the last update. The following application notes and protocols are presented as a comprehensive guide for researchers and drug development professionals on how to investigate and characterize a novel compound, such as this compound, for its potential as a DGAT-1 inhibitor. The quantitative data presented is hypothetical and for illustrative purposes.

Introduction to DGAT-1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a crucial enzyme that catalyzes the final step in the biosynthesis of triglycerides.[1][2] This enzyme is integral to the process of dietary fat absorption in the small intestine and the storage of triglycerides in adipose tissue.[2] As such, the inhibition of DGAT-1 has become an attractive therapeutic strategy for addressing metabolic disorders including obesity, type 2 diabetes, and hypertriglyceridemia.[1] In preclinical studies, DGAT-1 inhibition has been shown to reduce the absorption of dietary fats, leading to weight loss, enhanced insulin (B600854) sensitivity, and a reduction in hepatic steatosis.[1] Several small molecule inhibitors of DGAT-1 have been developed and evaluated, demonstrating the therapeutic potential of targeting this enzyme.

Data Presentation: Hypothetical Inhibitory Profile of this compound

To evaluate the potential of this compound as a DGAT-1 inhibitor, its in vitro potency would be determined and compared against known DGAT-1 inhibitors. The following table summarizes hypothetical quantitative data for such a comparison.

| Inhibitor | Target | In Vitro Potency (IC50) | Key In Vivo Effect |

| This compound (Hypothetical) | Human DGAT-1 | 50 nM | Dose-dependent reduction in postprandial triglycerides |

| A-922500 | Human DGAT-1 | 7 nM | Attenuated maximal postprandial rise in serum triglycerides in rodents. |

| PF-04620110 | Human DGAT-1 | 19 nM | Dose-dependent reduction of plasma triglycerides in rodents. |

| T-863 | Human DGAT-1 | Potent inhibitor | Significantly delayed fat absorption and reduced serum and liver triglycerides in mice. |

DGAT-1 Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the evaluation process for a potential DGAT-1 inhibitor like this compound, the following diagrams illustrate the DGAT-1 signaling pathway in triglyceride synthesis and a typical experimental workflow.

DGAT-1 signaling pathway in triglyceride synthesis.

Experimental workflow for evaluating a DGAT-1 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory effect of a novel compound like this compound on DGAT-1.

Protocol 1: In Vitro DGAT-1 Enzyme Inhibition Assay (Radiolabeled)

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of DGAT-1.

Materials:

-

Human recombinant DGAT-1 enzyme (microsomal preparation)

-

Substrates: [14C]-labeled oleoyl-CoA and 1,2-dioleoyl-sn-glycerol (B52968) (DAG)

-

Assay buffer: Tris-HCl buffer containing MgCl2 and BSA

-

Test compound (this compound) dissolved in DMSO

-

Scintillation fluid and counter

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DAG, and the DGAT-1 enzyme preparation.

-

Add the test compound (this compound) at various concentrations in a serial dilution. A DMSO control should be run in parallel.

-

Initiate the reaction by adding the radiolabeled fatty acyl-CoA.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding a solution of isopropanol/heptane/water.

-

Extract the lipids. The newly synthesized radiolabeled triglycerides will partition into the organic phase.

-

Separate the triglyceride fraction using TLC.

-

Quantify the amount of radiolabeled triglyceride by scintillation counting.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular DGAT-1 Inhibition Assay

This assay evaluates the ability of the test compound to inhibit triglyceride synthesis in a cellular context. HEK293 cells, which primarily express DGAT-1, are a suitable model.

Materials:

-

HEK293H cells

-

Cell culture medium and supplements

-

[14C]-glycerol

-

Oleic acid complexed to BSA

-

Test compound (this compound) dissolved in DMSO

-

Lysis buffer

-

Scintillation counter

Procedure:

-

Plate HEK293H cells and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time.

-

Add [14C]-glycerol and oleic acid/BSA to the medium to stimulate triglyceride synthesis.

-

Incubate for 5 hours.

-

Wash the cells with cold PBS and lyse them.

-

Extract total lipids from the cell lysate.

-

Separate the triglyceride fraction using TLC.

-

Quantify the incorporation of [14C]-glycerol into triglycerides using a scintillation counter.

-

Determine the inhibitory effect of this compound on cellular DGAT-1 activity.

Protocol 3: In Vivo Oral Lipid Tolerance Test (OLTT) in Mice

This test assesses the effect of a DGAT-1 inhibitor on the absorption of dietary fat in a living organism.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Test compound (this compound) formulated for oral administration

-

Lipid bolus (e.g., corn oil or olive oil)

-

Blood collection supplies

-

Triglyceride measurement kit

Procedure:

-

Acclimate mice for at least one week with ad libitum access to standard chow and water.

-

Fast the mice for 4-6 hours prior to the experiment.

-

Administer the test compound (this compound) or vehicle control orally via gavage at a predetermined dose.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, administer an oral bolus of a lipid source (e.g., 10 µL/g body weight of corn oil).

-

Collect blood samples at various time points (e.g., 0, 30, 60, 120, and 240 minutes) after the lipid challenge.

-

Separate plasma by centrifugation.

-

Measure the plasma triglyceride concentrations using a commercial enzymatic assay kit.

-

Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the total postprandial triglyceride excursion.

-

Compare the triglyceride AUC between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy.

References

Application Notes and Protocols for Cytotoxicity Assays of Aphadilactone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphadilactone B is a novel compound with therapeutic potential that requires thorough evaluation of its cytotoxic effects. This document provides detailed application notes and protocols for two standard colorimetric cytotoxicity assays: the MTT assay, which measures cell metabolic activity, and the LDH assay, which quantifies plasma membrane damage. These protocols are designed to be adaptable for the screening of this compound and other similar compounds against various cell lines.

Data Presentation

Currently, there is no publicly available quantitative data on the cytotoxicity of this compound. The following table is a template illustrating how to present such data once it is generated. It is designed for easy comparison of the cytotoxic effects of a compound against different cell lines using various assays.

| Cell Line | Assay Type | Compound | Concentration Range (µM) | Incubation Time (hrs) | IC50 (µM) | Max Inhibition (%) |

| Example: MCF-7 | MTT | This compound | 0.1 - 100 | 48 | Data to be determined | Data to be determined |

| Example: A549 | MTT | This compound | 0.1 - 100 | 48 | Data to be determined | Data to be determined |

| Example: HepG2 | LDH | This compound | 0.1 - 100 | 24 | Data to be determined | Data to be determined |

| Example: PC-3 | LDH | This compound | 0.1 - 100 | 24 | Data to be determined | Data to be determined |

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Principle: Viable cells with active metabolism convert MTT into a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of living cells.[1][2]

Experimental Workflow:

Detailed Protocol:

-

Cell Seeding:

-

Harvest and count cells, ensuring they have high viability (>90%).

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[3]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include vehicle controls (medium with the same percentage of DMSO used for the highest drug concentration) and untreated controls (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[4][5]

-

Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[5]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which is an indicator of cytotoxicity.

Experimental Workflow:

Detailed Protocol:

-

Cell Seeding and Treatment:

-

Follow the same cell seeding and compound treatment steps as described for the MTT assay (Steps 1 and 2). It is crucial to include the following controls:

-

-

Supernatant Collection:

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[7]

-

Add an equal volume of the LDH reaction mixture (e.g., 50-100 µL) to each well of the new plate containing the supernatants.[6]

-

Incubate the plate for up to 30 minutes at room temperature, protected from light.[6]

-

-

Absorbance Measurement:

-

Add a stop solution (if required by the kit) to each well to terminate the enzymatic reaction.

-

Measure the absorbance at the appropriate wavelength (usually around 490 nm) using a microplate reader.

-

Data Analysis and Interpretation

For both assays, cell viability or cytotoxicity is calculated relative to the control wells.

-

MTT Assay:

-

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

-

-

LDH Assay:

-

Percent Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity, can be determined by plotting the percentage of viability or cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. mdpi.com [mdpi.com]

- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-lapachone: Natural occurrence, physicochemical properties, biological activities, toxicity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity of β-Lapachone derivatives on human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aphadilactone B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for the extraction and purification of Aphadilactone B, a daphnane (B1241135) diterpenoid found in plants of the Trigonostemon genus. The methodologies described are based on established techniques for the isolation of similar compounds from related plant species. Additionally, a putative signaling pathway potentially affected by this compound is presented to guide further research into its mechanism of action.

Introduction

This compound is a member of the daphnane diterpenoid family, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1][2] These compounds are predominantly found in plants belonging to the Euphorbiaceae and Thymelaeaceae families.[3] Specifically, this compound has been isolated from Trigonostemon reidioides.[4][5] The complex structure of daphnane diterpenoids presents unique challenges and opportunities in their extraction, purification, and characterization. This document aims to provide detailed protocols to aid researchers in isolating this compound for further investigation into its therapeutic potential.

Extraction of this compound

The extraction of this compound from its plant source, primarily the roots of Trigonostemon reidioides, involves the use of organic solvents to isolate the desired diterpenoids from the raw plant material. The choice of solvent and extraction method is critical for maximizing the yield and purity of the initial crude extract.

Recommended Extraction Protocol

This protocol is a generalized procedure based on methods used for the extraction of daphnane diterpenoids from Trigonostemon species.

Materials and Reagents:

-

Dried and powdered roots of Trigonostemon reidioides

-

n-Hexane

-

Rotary evaporator

-

Filter paper and funnel

-

Soxhlet apparatus (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Plant Material Preparation: Ensure the Trigonostemon reidioides root material is thoroughly dried and ground into a fine powder to maximize the surface area for solvent penetration.

-

Solvent Extraction:

-

Maceration: Soak the powdered plant material in n-hexane at room temperature for 48-72 hours with occasional agitation. This initial extraction with a nonpolar solvent helps to remove lipids and other nonpolar compounds.

-

Filter the mixture and collect the hexane (B92381) extract. The plant residue should be air-dried.

-

Subsequently, extract the air-dried plant residue with methanol at room temperature for 48-72 hours. Methanol is effective in extracting more polar diterpenoids like this compound.

-

Repeat the methanol extraction two to three times to ensure complete extraction.

-

Alternative Methods: Soxhlet extraction or ultrasound-assisted extraction can be employed to improve efficiency and reduce extraction time.

-

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain a crude methanol extract.

Data Presentation: Extraction Solvents and Yields (Illustrative)

| Extraction Method | Solvent System | Temperature (°C) | Duration (h) | Typical Diterpenoid Yield (mg/g of dry plant material) |

| Maceration | n-Hexane then Methanol | Room Temperature | 48-72 per solvent | 0.5 - 2.0 |

| Soxhlet Extraction | Methanol | Boiling point of solvent | 24-48 | 1.0 - 3.5 |

| Ultrasound-Assisted | Methanol | 40-50 | 1-2 | 1.2 - 4.0 |

Purification of this compound

The purification of this compound from the crude extract is a multi-step process typically involving various chromatographic techniques. The goal is to separate this compound from other co-extracted compounds.

Purification Protocol

Materials and Reagents:

-

Crude methanol extract

-

Silica (B1680970) gel (60-120 mesh or 200-300 mesh for column chromatography)[6]

-

Solvents for chromatography: n-Hexane, Ethyl acetate (B1210297), Dichloromethane (B109758), Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

-

HPLC grade solvents

Procedure:

-

Silica Gel Column Chromatography (Initial Purification):

-

Column Packing: Prepare a silica gel column using a slurry packing method with n-hexane. The amount of silica gel should be 20-50 times the weight of the crude extract.[7]

-

Sample Loading: Dissolve the crude methanol extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the prepared column.

-

Elution: Begin elution with a nonpolar solvent such as n-hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate or dichloromethane. A typical gradient could be from 100% n-hexane to 100% ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 or 1:1).

-

Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Combine fractions that show a similar TLC profile and contain the compound of interest.

-

-

Further Purification (if necessary):

-

Fractions containing impure this compound may require further purification using another silica gel column with a shallower solvent gradient or by using a different adsorbent like Sephadex LH-20.[8]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

-

For obtaining highly pure this compound, Prep-HPLC is recommended.[3][9]

-

A C18 column is commonly used for reverse-phase HPLC of diterpenoids.

-

The mobile phase is typically a gradient of methanol and water or acetonitrile (B52724) and water.

-

Monitor the elution using a UV detector.

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

Data Presentation: Chromatographic Conditions (Illustrative)

The following table provides illustrative parameters for the purification of daphnane diterpenoids.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Gradient) | Flow Rate | Detection |

| Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | n-Hexane:Ethyl Acetate (100:0 to 0:100) | Gravity | TLC |

| Preparative HPLC | C18, 10 µm | Methanol:Water (60:40 to 100:0) | 5-10 mL/min | UV at 254 nm |

Experimental Workflow Diagram

Caption: Workflow for this compound extraction and purification.

Putative Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on structurally related daphnane diterpenoids, such as Trigonoreidon B from the same plant, suggests a potential role in modulating inflammatory responses. Trigonoreidon B has been shown to exert anti-inflammatory effects by suppressing the PI3K/Akt signaling pathway.[5] The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and inflammation. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions.

Based on this evidence, a putative signaling pathway for this compound's anti-inflammatory action is proposed below. It is hypothesized that this compound may inhibit the activation of PI3K, leading to a downstream cascade of events that ultimately reduces the production of pro-inflammatory mediators.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Conclusion

The protocols outlined in this document provide a solid foundation for the successful extraction and purification of this compound. While the presented methodologies are based on the isolation of similar diterpenoids, they offer a robust starting point for researchers. Further optimization of solvent systems and chromatographic conditions may be necessary to achieve the desired purity and yield. The proposed signaling pathway offers a testable hypothesis for investigating the molecular mechanisms underlying the biological activities of this compound, paving the way for future drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Diterpenoid trigonoreidon B isolated from Trigonostemon reidioides alleviates inflammation in models of LPS-stimulated murine macrophages and inflammatory liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. researchgate.net [researchgate.net]

- 9. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Aphadilactone B in Plant Extracts using HPLC-MS

Abstract

This application note details a robust and sensitive method for the quantification of Aphadilactone B, a novel bioactive lactone, in complex plant extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol outlines a comprehensive workflow from sample preparation to data analysis, providing researchers, scientists, and drug development professionals with a reliable methodology for the accurate determination of this compound concentrations. The described method exhibits excellent linearity, precision, and accuracy, making it suitable for phytochemical analysis, quality control, and pharmacokinetic studies.

Introduction

This compound is a recently identified natural product belonging to the lactone family, which has demonstrated significant potential in preliminary biological screenings. Accurate and precise quantification of this compound in its natural plant source is crucial for further pharmacological evaluation, standardization of herbal preparations, and optimization of extraction procedures. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers the high selectivity and sensitivity required for analyzing complex matrices such as plant extracts.[1][2][3] This application note provides a detailed protocol for the extraction, separation, and quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

A reliable extraction method is critical for the accurate quantification of the target analyte from the complex plant matrix.[2][4]

Protocol:

-

Grinding: Dry the plant material (e.g., leaves, stems) at 40°C for 48 hours and grind into a fine powder (approximately 40 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol (B129727) in water.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonication for 30 minutes in a water bath at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

-

Filtration:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

-

HPLC-MS Analysis

The chromatographic separation and mass spectrometric detection are optimized to achieve high resolution and sensitivity for this compound.

Instrumentation:

-

HPLC System: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS System or equivalent.

-

Software: MassHunter Workstation Software.

HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 325°C |

| Gas Flow | 8 L/min |

| Nebulizer | 40 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 4000 V |

| Fragmentor Voltage | 135 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound (Hypothetical):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 345.2 | 299.1 (Quantifier) | 15 |

| 345.2 | 163.1 (Qualifier) | 25 |

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this analytical method.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | y = 1578.3x + 4521.9 | 0.9995 |

Table 2: Precision and Accuracy

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=6) | RSD (%) | Accuracy (%) |

| 5 | 4.92 ± 0.21 | 4.27 | 98.4 |

| 50 | 51.3 ± 1.8 | 3.51 | 102.6 |

| 500 | 495.7 ± 15.4 | 3.11 | 99.1 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 0.5 | 1.0 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound analysis.

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be modulated by a bioactive lactone like this compound, based on common mechanisms of action for such compounds.

Caption: Potential this compound signaling pathway.

Conclusion

The HPLC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in plant extracts. This protocol is well-suited for a range of applications in natural product research and development. The comprehensive workflow and validated performance metrics ensure high-quality data generation for informed decision-making in scientific investigations.

References

Application Notes and Protocols for Developing In Vivo Models for Aphadilactone B Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphadilactone B is a terpenoid lactone with putative anti-inflammatory and anti-cancer properties. Due to the limited specific data on this compound, these application notes and protocols are based on established methodologies for evaluating the in vivo efficacy of novel compounds within the terpenoid lactone class. The proposed models and pathways are hypothesized based on the known biological activities of similar natural products.[1][2][3][4][5] It is strongly recommended that preliminary in vitro studies be conducted to ascertain the specific cellular effects of this compound before commencing in vivo experiments.

Data Presentation

Table 1: Hypothetical In Vivo Anti-Cancer Efficacy of this compound in a Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 28) | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | 1500 ± 150 | 0 | +5 |

| This compound (10 mg/kg) | 900 ± 120 | 40 | +2 |

| This compound (25 mg/kg) | 525 ± 90 | 65 | -1 |

| Positive Control (e.g., Doxorubicin) | 300 ± 75 | 80 | -10 |

Table 2: Hypothetical In Vivo Anti-Inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model

| Treatment Group | Paw Volume Increase (mL) ± SEM (4 hours post-carrageenan) | Percent Inhibition of Edema (%) |

| Vehicle Control | 1.2 ± 0.15 | 0 |

| This compound (10 mg/kg) | 0.8 ± 0.10 | 33.3 |

| This compound (25 mg/kg) | 0.5 ± 0.08 | 58.3 |

| Positive Control (e.g., Indomethacin) | 0.3 ± 0.05 | 75 |

Experimental Protocols

In Vivo Anti-Cancer Efficacy: Human Tumor Xenograft Model

This protocol outlines the assessment of this compound's anti-tumor activity using a human tumor cell line-derived xenograft model in immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.

-

Human cancer cell line (selected based on in vitro sensitivity to this compound).

-

This compound, formulation vehicle (e.g., 0.5% carboxymethylcellulose).

-

Positive control anti-cancer drug.

-

Matrigel (optional).

-

Sterile PBS, cell culture medium, and surgical tools.

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected human cancer cell line under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend in sterile PBS or a mixture with Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring the length and width with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

-

-

Drug Administration:

-

Administer this compound (e.g., 10 and 25 mg/kg), vehicle control, and a positive control drug via an appropriate route (e.g., oral gavage, intraperitoneal injection) once daily for 21-28 days.

-

Monitor the body weight of the mice twice a week as an indicator of toxicity.

-

-

Efficacy Assessment:

-

Continue to measure tumor volume twice a week.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and calculate the percent tumor growth inhibition.

-

Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

-

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This model is used to evaluate the acute anti-inflammatory activity of this compound.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g).

-

This compound, formulation vehicle.

-

Positive control anti-inflammatory drug (e.g., Indomethacin).

-

1% (w/v) carrageenan solution in sterile saline.

-

Plethysmometer.

Procedure:

-

Animal Grouping and Drug Administration:

-

Randomize rats into treatment groups (n=6-8 per group).

-

Administer this compound (e.g., 10 and 25 mg/kg), vehicle control, or a positive control drug orally or intraperitoneally.

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

-

-

Data Analysis:

-

Calculate the increase in paw volume for each rat at each time point by subtracting the baseline volume.

-

Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

-

In Vivo Anti-Inflammatory Efficacy: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model assesses the effect of this compound on systemic inflammation.

Materials:

-

C57BL/6 mice (8-10 weeks old).

-

This compound, formulation vehicle.

-

Lipopolysaccharide (LPS) from E. coli.

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Procedure:

-

Animal Grouping and Drug Administration:

-

Randomize mice into treatment groups (n=6-8 per group).

-

Administer this compound (e.g., 10 and 25 mg/kg) or vehicle control intraperitoneally one hour before LPS challenge.

-

-

Induction of Systemic Inflammation:

-

Inject mice with LPS (e.g., 1-5 mg/kg) intraperitoneally.

-

-

Sample Collection and Analysis:

-

At various time points post-LPS injection (e.g., 2, 6, and 24 hours), collect blood via cardiac puncture or retro-orbital bleeding.

-

Separate serum and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

-

Tissues such as the liver and lungs can also be collected for histological analysis and measurement of inflammatory markers.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.

Caption: Hypothesized Pro-Apoptotic Signaling Pathway of this compound.

Experimental Workflow Diagrams

Caption: Xenograft Model Experimental Workflow.

Caption: Carrageenan-Induced Paw Edema Workflow.

References

- 1. Terpenoid Lactones | Encyclopedia MDPI [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Terpenoids in Cancer Treatment: Targeting Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Potential Antitumor Agents from the Scaffolds of Plant-Derived Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Total Synthesis Strategies for Aphidicolin: A Detailed Application Note

Introduction

Aphidicolin (B1665134) is a tetracyclic diterpenoid natural product that has garnered significant attention from the synthetic chemistry community due to its unique molecular architecture and potent biological activity. Isolated from the fungus Cephalosporium aphidicola, aphidicolin exhibits antiviral and antimitotic properties by reversibly inhibiting DNA polymerase α in eukaryotes. Its complex structure, featuring a rigid tetracyclic core, a spiro-ether, and multiple stereocenters, presents a formidable challenge for total synthesis. This application note details several key total synthesis strategies that have been successfully employed to construct this intricate molecule, providing an overview of the retrosynthetic analyses, key chemical transformations, and experimental protocols. While the initial query referenced "Aphadilactone B," a comprehensive search of the chemical literature suggests this may be a typographical error, as no such compound is readily identifiable. The structural similarities and nomenclature suggest that the intended target was likely Aphidicolin.

Retrosynthetic Analysis and Strategic Overview

The total synthesis of aphidicolin has been approached by several research groups, each employing unique strategies to tackle the key structural challenges. These challenges primarily include the construction of the sterically congested C/D ring system, the installation of the vicinal quaternary centers at C-4 and C-10, and the stereoselective formation of the multiple hydroxyl groups. Herein, we focus on three seminal approaches pioneered by the research groups of E.J. Corey, Barry Trost, and John McMurry.

A generalized retrosynthetic analysis of aphidicolin reveals several possible disconnections. A common strategy involves the late-stage introduction of the hydroxyl groups and the formation of the D-ring. The core of the retrosynthetic challenge lies in the stereocontrolled assembly of the A/B/C ring system.

Caption: Generalized retrosynthetic analysis of Aphidicolin.

Key Total Synthesis Strategies

The Corey Synthesis: A Biomimetic Approach

Corey's synthesis of aphidicolin is notable for its biomimetic approach, which involves a remarkable polyene cyclization cascade to construct the A/B/C ring system. This strategy mimics the natural biosynthetic pathway of terpenoids.

Key Features:

-

Cationic Polyene Cyclization: The key step involves the acid-catalyzed cyclization of a polyene precursor to form the tricyclic core in a single, stereoselective operation.

-

Intramolecular Aldol (B89426) Condensation: The D-ring is subsequently formed via an intramolecular aldol condensation.

Synthetic Workflow:

Caption: Workflow of the Corey total synthesis of Aphidicolin.

The Trost Synthesis: A Palladium-Catalyzed Approach

Trost's strategy utilizes a palladium-catalyzed cycloaddition to construct a key bicyclic intermediate, which is then elaborated to the full tetracyclic framework.

Key Features:

-

Palladium-Catalyzed [3+2] Cycloaddition: This reaction efficiently constructs the five-membered C-ring.

-

Intramolecular Michael Addition: A subsequent intramolecular Michael addition is used to form the A-ring.

Synthetic Pathway:

Caption: Key transformations in the Trost synthesis of Aphidicolin.

The McMurry Synthesis: A Titanium-Mediated Approach

The McMurry synthesis is highlighted by the use of a low-valent titanium-mediated pinacol (B44631) coupling reaction to construct the C-ring.

Key Features:

-

McMurry Reaction: An intramolecular pinacol coupling of a diketone precursor using TiCl₃/LiAlH₄ forms the C-C bond of the C-ring.

-

Stereoselective Reductions: The synthesis relies on a series of stereoselective reductions to establish the correct stereochemistry of the hydroxyl groups.

Quantitative Data Summary

The following table summarizes the approximate overall yields and step counts for the featured total syntheses of aphidicolin. It is important to note that yields can vary and are often optimized over time.

| Synthesis Strategy | Key Contributor(s) | Approximate Number of Steps | Approximate Overall Yield (%) | Reference |

| Biomimetic Polyene Cyclization | E.J. Corey et al. | ~25 | ~1-2% | [1] |

| Palladium-Catalyzed Cycloaddition | B.M. Trost et al. | ~20 | ~3-5% | [2][3] |

| Titanium-Mediated Pinacol Coupling | J.E. McMurry et al. | ~22 | ~2-4% |

Experimental Protocols